Boc-L-threonine hydrazide
Overview
Description
Boc-L-threonine hydrazide (BTH) is an important compound used in organic synthesis and biochemistry. It is a derivative of L-threonine, an essential amino acid, and is used as a building block in peptide synthesis, as well as for other biochemical applications. BTH is a versatile molecule that can be used to synthesize a variety of compounds, and its unique structure makes it an attractive choice for many research and industrial applications.
Scientific research applications
Synthesis and Polymerization
Boc-L-threonine hydrazide plays a critical role in the synthesis of complex molecules and polymers. For example, its involvement in solid-phase synthesis protocols allows for the production of peptide analogs with significant biological activity. Such methodologies facilitate the creation of octreotide analogs, which have applications in treating somatostatin-positive tumors (Edwards et al., 1994). Furthermore, the development of amino acid-derived cyclic carbonates through ring-opening polymerization, where Boc-L-threonine hydrazide derivatives serve as monomers, demonstrates its utility in generating biodegradable polymers with potential applications in drug delivery and tissue engineering (Sanda et al., 2001).
Protein Modification
In the realm of protein engineering and modification, Boc-L-threonine hydrazide is instrumental in the creation of protein analogues through site-specific condensation. This approach is beneficial for generating large protein chimeras of precisely controlled structure, thereby opening new avenues in the design of protein-based therapeutics (Gaertner et al., 1992). Additionally, the chemical synthesis of proteins using hydrazide intermediates highlights the versatility of Boc-L-threonine hydrazide in facilitating native chemical ligation, a technique pivotal for constructing proteins with complex modifications or unnatural amino acids (Huang et al., 2016).
Therapeutic Applications
Boc-L-threonine hydrazide's utility extends into therapeutic applications, particularly in the development of boronic acid-based inhibitors targeting specific enzymes. Research into autotaxin (ATX) inhibitors has shown that incorporating a boronic acid moiety, aimed at the active site threonine, results in compounds with significant inhibitory potency. These findings suggest potential therapeutic applications in treating diseases where the ATX-LPA signaling axis plays a crucial role (Albers et al., 2010).
properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJVAWYZBLUFS-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-threonine hydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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